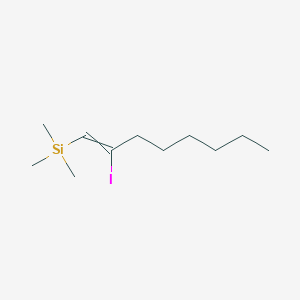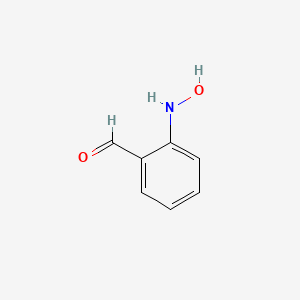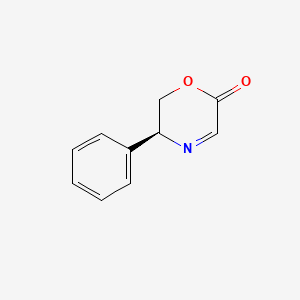
Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with a nitrogen atom in the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 4-fluorobenzyl chloride as the primary starting materials.
N-Alkylation: Piperidine undergoes N-alkylation with 4-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms 1-((4-fluorophenyl)methyl)piperidine.
Oxidation: The resulting 1-((4-fluorophenyl)methyl)piperidine is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to the corresponding alcohol or amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Oxidation: Higher oxidized derivatives
Reduction: Alcohols or amines
Substitution: Various substituted derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The oxide group can participate in redox reactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: The parent compound, lacking the fluorophenyl and oxide groups.
4-Fluorobenzylpiperidine: Similar structure but without the oxide group.
Piperidine N-oxide: Lacks the fluorophenyl group.
Uniqueness
Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide is unique due to the presence of both the fluorophenyl and oxide groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
154479-59-1 |
|---|---|
Molekularformel |
C12H16FNO |
Molekulargewicht |
209.26 g/mol |
IUPAC-Name |
1-[(4-fluorophenyl)methyl]-1-oxidopiperidin-1-ium |
InChI |
InChI=1S/C12H16FNO/c13-12-6-4-11(5-7-12)10-14(15)8-2-1-3-9-14/h4-7H,1-3,8-10H2 |
InChI-Schlüssel |
IRTYVSUAASTEIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[N+](CC1)(CC2=CC=C(C=C2)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide](/img/structure/B15162755.png)

![3,4-Dipropyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B15162767.png)







